4-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline is a complex organic compound that belongs to the class of aminotoluenes. It features a unique fused heterocyclic structure composed of a triazoloazepine ring system, which incorporates multiple nitrogen atoms. This structural complexity contributes to its distinct chemical and biological properties, making it a subject of interest in various scientific fields such as medicinal chemistry and materials science.
4-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline is classified as an aminotoluene derivative due to the presence of an aniline moiety. Its unique triazoloazepine structure places it within the broader category of heterocyclic compounds, which are known for their diverse biological activities.
The synthesis of 4-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline typically involves cyclization reactions. A common synthetic route includes the reaction of a hydrazine derivative with an aldehyde or ketone to form the triazoloazepine ring. The cyclization process often requires specific solvents such as ethanol or methanol and may utilize catalysts like triethylamine to enhance yield.
The reaction conditions must be optimized for temperature and pressure to ensure successful cyclization. Industrial production may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. High-purity reagents are essential to achieve the desired product quality and purity levels.
The molecular formula for 4-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline is . The compound's structure includes a triazoloazepine ring fused with an aniline group. The presence of multiple nitrogen atoms in the ring system contributes to its unique properties .
The compound has a molecular weight of approximately 244.35 g/mol. Its structural characteristics can be represented using various chemical notation systems such as SMILES or InChI for computational modeling and database searches .
4-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline can participate in several types of chemical reactions:
The mechanism of action for 4-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline involves its interaction with specific molecular targets within biological systems. The triazoloazepine ring enables binding to various enzymes and receptors. This binding modulates enzymatic activity and can lead to inhibition or activation of biochemical pathways that are crucial for its biological effects .
The compound exhibits characteristics typical of organic molecules with heterocyclic structures. It is likely to be a solid at room temperature with moderate solubility in common organic solvents.
Key chemical properties include:
Relevant analyses such as elemental analysis can provide further insights into its purity and composition .
4-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline has several notable applications:
The compound's systematic IUPAC name, 4-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline, provides a complete blueprint of its molecular architecture. The name delineates two primary substructures:
The molecular formula C₁₅H₂₀N₄ (MW: 256.35 g/mol) confirms 15 carbon atoms, 20 hydrogens, and 4 nitrogens [3] [8]. Key structural identifiers include:
Table 1: Standard Identifiers
Identifier | Value |
---|---|
CAS Registry Number | 325833-96-3 |
SMILES | CC1=CC=C(NCC2=NN=C3N2CCCCC3)C=C1 |
InChIKey | OPHPDLOQUPTISP-UHFFFAOYSA-N |
Molecular Weight | 256.35 g/mol |
This compound belongs to two biologically significant classes:
Table 2: Structural Analogs and Their Modifications
Compound Variant | CAS Number | Molecular Formula |
---|---|---|
4-Methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline | 325833-96-3 | C₁₅H₂₀N₄ |
2,4-Dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline | Not Specified | C₁₆H₂₂N₄ |
4-Methoxy-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline | 397291-55-3 | C₁₅H₂₀N₄O |
In the ChEBI ontology (Chemical Entities of Biological Interest), this compound (CHEBI:111401) is hierarchically classified as:
Third-party annotations enhance its contextual utility:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1